

Synthesis of Void-Free Thermoset Composites: Application Notes and Protocols

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Compound of Interest

Compound Name: *1,3-Bis(3,4-dicyanophenoxy)benzene*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of void-free thermoset composites. It is intended to guide researchers and professionals in minimizing void content, a critical defect that can significantly compromise the mechanical properties and performance of composite materials. Adherence to meticulous processing techniques is paramount for producing high-quality, reliable thermoset composites for advanced applications.

Introduction to Void Formation in Thermoset Composites

Voids are microscopic cavities within a cured composite laminate that are not filled with either fiber or matrix material. These defects are a primary concern in composites manufacturing as they can act as stress concentration points, leading to premature failure under load. The presence of voids can significantly degrade mechanical properties such as interlaminar shear strength (ILSS), compressive strength, and fatigue life. For aerospace and other high-performance applications, a void content of less than 1% is often a stringent requirement.

The formation of voids can be attributed to several factors, including:

- **Entrapped Air:** Air can be mechanically entrapped between prepreg plies during the layup process.

- **Volatiles:** Moisture absorbed by the resin or curing agents, as well as volatile byproducts from the curing reaction, can vaporize at elevated temperatures, forming bubbles.
- **Incomplete Wet-out:** Insufficient impregnation of the fiber reinforcement by the resin can leave dry spots that become voids.
- **Resin Viscosity:** If the resin viscosity is too high, it can impede the flow and complete wetting of the fibers, trapping air. Conversely, if the viscosity is too low, it can lead to excessive resin bleed-out, leaving voids.

Manufacturing Processes for Low Void Content

The selection of the manufacturing process plays a crucial role in controlling void content. The two primary methods for fabricating high-performance thermoset composites are Autoclave and Out-of-Autoclave (OoA) processing.

Autoclave Processing

Autoclave processing is the industry standard for producing high-quality composites with very low void content. It involves curing the composite layup under elevated temperature and pressure in a heated pressure vessel. The high pressure (typically up to 700 kPa) helps to suppress the formation and growth of voids by dissolving any entrapped air or volatiles into the resin and forcing the resin to fully impregnate the fiber reinforcement.

Out-of-Autoclave (OoA) Processing

OoA processes, such as Vacuum Bag Only (VBO) curing, have gained popularity due to their lower capital and operational costs. These methods rely on atmospheric pressure (via vacuum bagging) for consolidation. While more cost-effective, OoA processes are more susceptible to void formation due to the lower consolidation pressure.^[1] Success in OoA processing hinges on the use of specially formulated resin systems with low viscosity at the initial cure stages and optimized cure cycles to facilitate air removal. Partially impregnated prepregs are often used in OoA processes to create pathways for air to escape.

Data Presentation: Process Parameters vs. Void Content

The following tables summarize quantitative data from various studies, illustrating the impact of processing parameters on the final void content and mechanical properties of thermoset composites.

Table 1: Effect of Autoclave Curing Pressure on Void Content and Interlaminar Shear Strength (ILSS) of Carbon/Epoxy Laminates

Cure Pressure (MPa)	Void Content (%)	ILSS (MPa)
0.3	0.29	98.9
0.5	0.18	105.4
0.7	0.12	109.1

Data adapted from a study on the effect of cure parameters on composite laminates.

Table 2: Comparison of Void Content in Autoclave vs. Out-of-Autoclave (OoA) Processed Composites

Composite System	Processing Method	Condition	Void Volume (%)
IM7/8552-1	Autoclave	Fresh	< 2%
IM7/8552-1	Autoclave	Out-Life	< 2%
IM7/MTM45-1	OoA	Fresh	< 2%
IM7/MTM45-1	OoA	Out-Life	~8%

Data from a comparative study on autoclave and out-of-autoclave composites, highlighting the effect of prepreg out-life on OoA processing.[\[2\]](#)

Table 3: Influence of Initial Cure Temperature on Void Content and Flexural Modulus in an OoA Process

Initial Cure Temperature (°C)	Dwell Time (h)	Void Content (%)	Flexural Modulus (GPa)
100	1	~0.8	143.88
120	1	~0.5	150.23
140	1	~1.2	148.61

Data adapted from a study on the optimization of a rapid cure cycle for OoA composites.

Experimental Protocols

Protocol 1: Autoclave Processing of Epoxy/Carbon Fiber Prepreg Composites

This protocol outlines the general steps for fabricating low-void content composite laminates using autoclave processing.

Materials and Equipment:

- Epoxy/carbon fiber prepreg
- Mold/tooling with release agent applied
- Cutting tools (e.g., ultrasonic cutter, pizza wheel)
- Clean room environment
- Vacuum bagging materials:
 - Release film (perforated and non-perforated)
 - Breather cloth
 - Vacuum bag film
 - Sealant tape

- Vacuum ports and hoses
- Autoclave with temperature and pressure control
- Thermocouples

Procedure:

- Prepreg Layup:
 1. Cut the prepreg plies to the desired dimensions and orientation in a clean room environment to prevent contamination.
 2. Carefully lay up the plies onto the prepared mold surface, ensuring proper orientation and alignment.
 3. Apply firm pressure with a squeegee after laying each ply to remove any entrapped air between the layers.
 4. Periodically perform a debulking step (applying vacuum for a short period) for thick laminates to aid in consolidation.
- Vacuum Bagging:
 1. Place a layer of perforated release film over the prepreg layup.
 2. Position a breather cloth over the release film. The breather provides a path for air and volatiles to be evacuated.
 3. Place thermocouples at critical locations on the part to monitor the temperature during the cure cycle.
 4. Apply sealant tape around the perimeter of the mold.
 5. Place the vacuum bag film over the entire assembly and seal it to the sealant tape, ensuring there are no wrinkles or leaks.
 6. Install vacuum ports through the bag and connect the vacuum hoses.

- Curing:
 1. Draw a vacuum on the bagged assembly and check for leaks. A stable vacuum should be maintained.
 2. Place the entire assembly into the autoclave.
 3. Connect the vacuum lines and thermocouples to the autoclave's control system.
 4. Execute the manufacturer's recommended cure cycle, which typically involves:
 - A ramp-up in temperature and pressure.
 - A dwell period at an intermediate temperature to allow for resin flow and volatile removal.
 - A final ramp-up to the cure temperature.
 - A dwell at the cure temperature to ensure complete cross-linking.
 - A controlled cool-down phase to minimize residual thermal stresses.
 5. Once the cure cycle is complete and the part has cooled, release the pressure and vacuum, and carefully de-bag and de-mold the composite part.

Protocol 2: Void Content Determination by Acid Digestion (ASTM D3171)

This protocol describes a destructive method to determine the void content of a cured composite laminate.

Materials and Equipment:

- Cured composite specimen of known mass and volume
- Concentrated nitric acid (HNO₃) or a mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) (reagent choice depends on the resin system)[3]

- Beakers
- Hot plate
- Fume hood
- Filtration apparatus (e.g., vacuum filter with glass fiber filter paper)
- Drying oven
- Analytical balance

Procedure:

- Sample Preparation:
 1. Cut a representative sample from the cured composite laminate (typically 1-2 grams).
 2. Measure the mass of the dry sample to a high precision.
 3. Determine the volume of the sample using a suitable method (e.g., dimensional measurements or water displacement).
- Matrix Digestion:
 1. Place the composite sample in a beaker inside a fume hood.
 2. Carefully add the appropriate acid to the beaker, ensuring the sample is fully submerged. For many epoxy systems, concentrated nitric acid is suitable.[\[4\]](#)
 3. Gently heat the beaker on a hot plate to accelerate the digestion process. The temperature and time will depend on the resin system and acid used. A typical procedure for epoxy is heating at 80°C for 2 hours.[\[4\]](#)
 4. Continue heating until the resin matrix is completely dissolved, leaving only the reinforcing fibers.
- Fiber Isolation and Drying:

1. Allow the solution to cool.
 2. Carefully filter the solution to isolate the fibers.
 3. Thoroughly wash the fibers with deionized water to remove any residual acid.
 4. Dry the cleaned fibers in an oven at a specified temperature (e.g., 115°C) until a constant mass is achieved.[\[4\]](#)
- Calculation of Void Content:
 1. Measure the mass of the dried fibers.
 2. Calculate the mass of the resin by subtracting the mass of the fibers from the initial mass of the composite sample.
 3. Calculate the volume of the fibers and the resin using their known densities.
 4. The void volume is the difference between the total volume of the composite sample and the sum of the volumes of the fibers and the resin.
 5. The void content (in percentage) is calculated as:
$$\left(\frac{\text{Void Volume}}{\text{Total Composite Volume}} \right) \times 100$$

Protocol 3: Characterization of Voids using Micro-Computed Tomography (Micro-CT)

Micro-CT is a non-destructive technique that provides detailed 3D visualization and quantification of the internal microstructure of materials, including voids.

Materials and Equipment:

- Cured composite specimen
- Micro-CT scanner
- Image processing and analysis software (e.g., VG Studio MAX)[\[5\]](#)

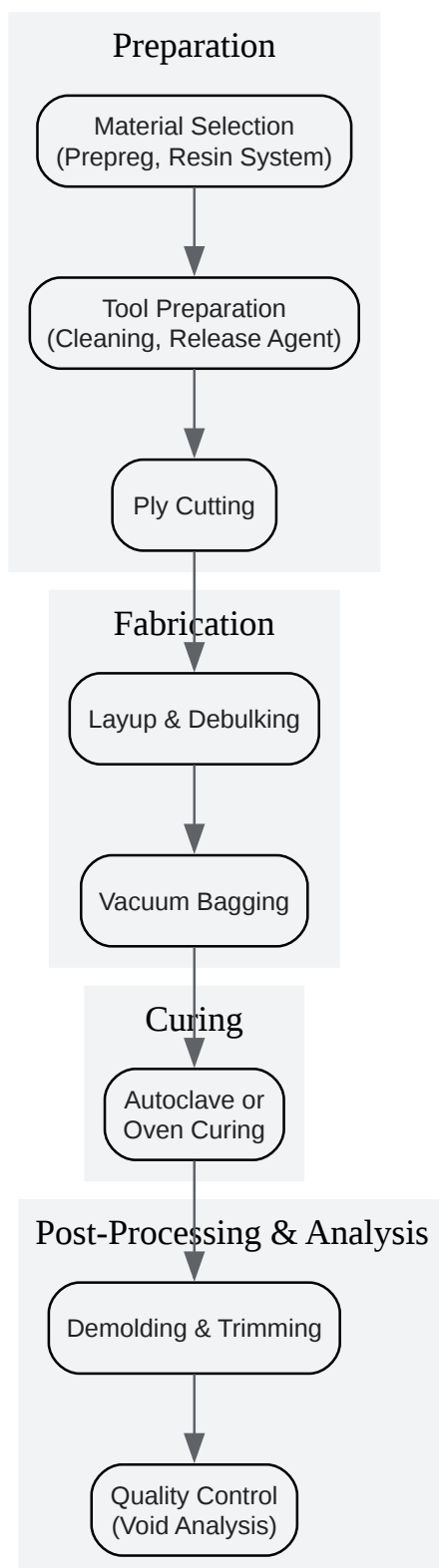
Procedure:

- Sample Preparation:
 1. Cut a representative sample from the composite laminate that fits within the scanner's field of view. The size will depend on the desired resolution.
- Scanning:
 1. Mount the sample on the scanner's stage.
 2. Set the scanning parameters, including:
 - Voltage and Current: These determine the X-ray energy and intensity and should be optimized for the material and sample size to achieve good contrast between the fibers, matrix, and voids.
 - Resolution: The desired level of detail will dictate the voxel size.
 - Exposure Time and Projections: These affect the signal-to-noise ratio and scan time.
 3. Perform the scan, which involves rotating the sample 360 degrees while acquiring a series of 2D X-ray projections.
- Image Reconstruction and Analysis:
 1. Use the scanner's software to reconstruct the 2D projections into a 3D volumetric dataset.
 2. Import the reconstructed data into an image analysis software.
 3. Segmentation: This is a critical step where different phases (fibers, matrix, and voids) are separated based on their grayscale values (related to their X-ray attenuation). Voids, having the lowest density, will appear as the darkest regions.
 4. Quantification: Once segmented, the software can automatically calculate various parameters of the voids, including:
 - Total void volume and percentage

- Size, shape, and orientation of individual voids
- Spatial distribution of voids within the laminate

Visualizations

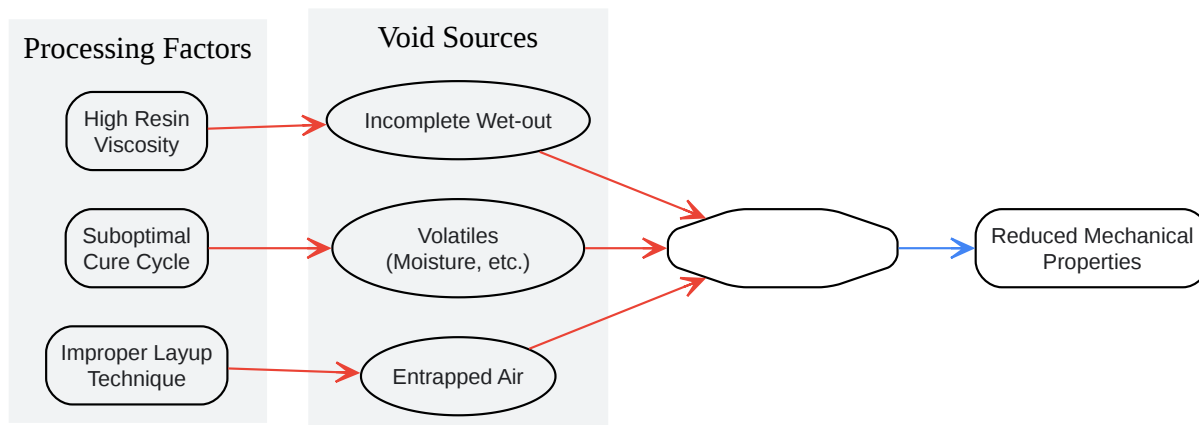
Diagram: General Experimental Workflow for Void-Free Composite Manufacturing



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Caption: A typical workflow for the manufacturing and quality control of thermoset composites.

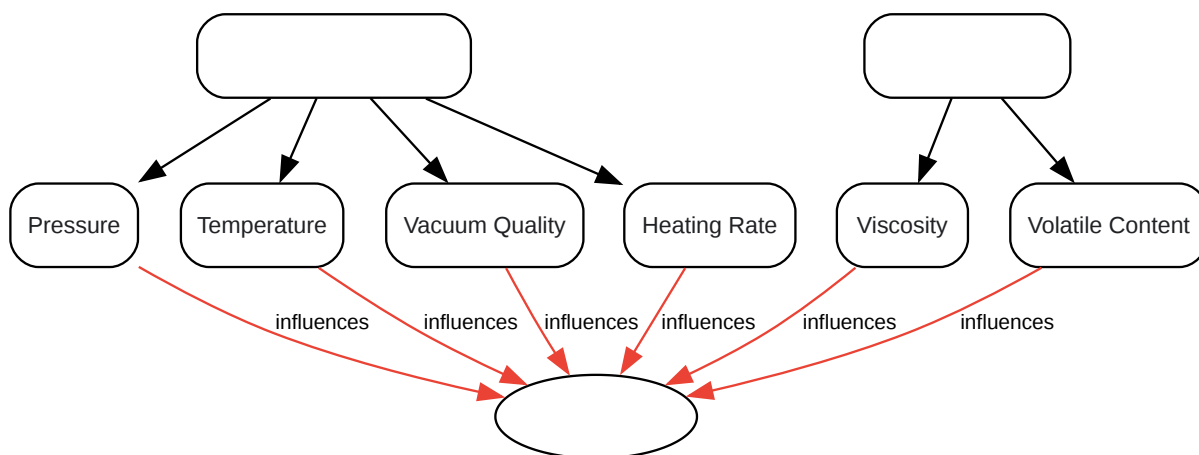
Diagram: Signaling Pathway of Void Formation



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Caption: Key factors contributing to the formation of voids in thermoset composites.

Diagram: Logical Relationship of Processing Parameters and Void Content



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Caption: The influence of key processing and material parameters on final void content.

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